2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide

Catalog No.
S547992
CAS No.
1086639-59-9
M.F
C8H17BrN4O
M. Wt
265.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-...

CAS Number

1086639-59-9

Product Name

2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide

IUPAC Name

2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide

Molecular Formula

C8H17BrN4O

Molecular Weight

265.15 g/mol

InChI

InChI=1S/C8H17N4O.BrH/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12;/h13H,1-8H2;1H/q+1;/p-1

InChI Key

HBPXFHNNLMCUPA-UHFFFAOYSA-M

SMILES

C1N2CN3CN1C[N+](C2)(C3)CCO.[Br-]

Solubility

Soluble in DMSO, not in water

Synonyms

Y11; Y-11; Y 11

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CCO.[Br-]

Description

The exact mass of the compound 2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide is 264.05857 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase implicated in various cellular processes, including cell migration, proliferation, and survival. Studies have shown that FAK overexpression and hyperactivity are associated with tumor progression, invasion, and metastasis in several cancer types [PubChem source]. Y-11 acts as a potent inhibitor of FAK, specifically targeting the Y397 site within the FAK N-terminal domain. This binding disrupts FAK autophosphorylation, a critical step for its downstream signaling pathways involved in cancer cell growth and motility [BOC Sciences - Y-11 description: ].

This compound is an organic salt, combining a cation (positively charged ion) and an anion (negatively charged ion). The cation is a bicyclic triazane ring system, containing three nitrogen atoms and ten carbon atoms, with an ethanol group (C2H5OH) attached at the second position. The anion is a bromide ion (Br^-).

There is no current information available on its origin or specific significance in scientific research [].


Molecular Structure Analysis

The key feature of this molecule is the triazane ring system, a bicyclic structure with three nitrogen atoms. These nitrogen atoms can participate in hydrogen bonding and form complexes with metal ions, making them potentially interesting for research in coordination chemistry []. The ethanol group provides a hydroxyl (OH) functional group, which can be involved in various chemical reactions like esterification or dehydration.


Chemical Reactions Analysis

  • Quaternization: The nitrogen atom in the ethanol group can be further alkylated (adding an alkyl group) to form a quaternary ammonium salt [].
  • Acid-base reactions: The ethanol group's OH group can participate in acid-base reactions, acting as a Brønsted-Lowry acid by donating a proton (H+).
  • Esterification: The OH group in the ethanol moiety can react with carboxylic acids to form esters [].

Physical And Chemical Properties Analysis

  • Solubility: The presence of the charged bromide group and the polar ethanol group suggests some degree of solubility in polar solvents like water and methanol.
  • Melting point and boiling point: These are likely to be high due to the presence of the rigid triazane ring system and the ionic interaction between the cation and anion.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

264.05857 g/mol

Monoisotopic Mass

264.05857 g/mol

Heavy Atom Count

14

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1. McLaughlin, Mark; Hazlehurst, Lori; Jain, Priyesh; Emmons, Michael F.; Gebhard, Anthony W.; Nair, Rajesh R. Preparation of peptides as integrin interaction inhibitors for the treatment of cancer.  PCT Int. Appl. (2013), WO 2013170066 A1 20131114.

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